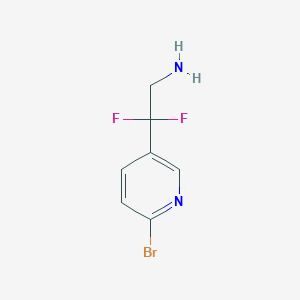
(S)-2-(2-Morpholinyl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2-Morpholinyl)-2-propanol is a chiral compound with a morpholine ring attached to a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Morpholinyl)-2-propanol typically involves the reaction of morpholine with a suitable chiral precursor. One common method is the reduction of a ketone precursor using a chiral reducing agent to obtain the desired (S)-enantiomer. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(S)-2-(2-Morpholinyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(S)-2-(2-Morpholinyl)-2-propanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of (S)-2-(2-Morpholinyl)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The compound’s chiral nature allows for selective binding to specific enantiomeric forms of the targets, enhancing its efficacy and specificity.
相似化合物的比较
Similar Compounds
®-2-(2-Morpholinyl)-2-propanol: The enantiomer of the (S)-form, with different biological activity and selectivity.
2-(2-Pyrrolidinyl)-2-propanol: A similar compound with a pyrrolidine ring instead of a morpholine ring.
2-(2-Piperidinyl)-2-propanol: Another analog with a piperidine ring.
Uniqueness
(S)-2-(2-Morpholinyl)-2-propanol is unique due to its specific chiral configuration and the presence of the morpholine ring, which imparts distinct chemical and biological properties. Its ability to selectively interact with molecular targets makes it valuable in various applications, particularly in medicinal chemistry and industrial processes.
属性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC 名称 |
2-morpholin-2-ylpropan-2-ol |
InChI |
InChI=1S/C7H15NO2/c1-7(2,9)6-5-8-3-4-10-6/h6,8-9H,3-5H2,1-2H3 |
InChI 键 |
NUHBKQNFFDEPAP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1CNCCO1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine](/img/structure/B13560142.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13560148.png)
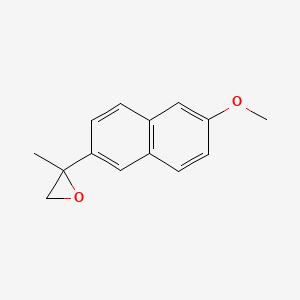
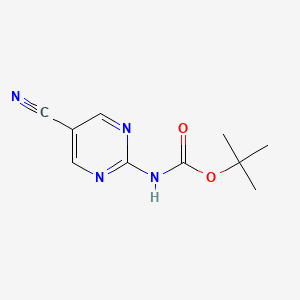
![{Bicyclo[4.1.0]heptan-2-yl}methanol](/img/structure/B13560181.png)

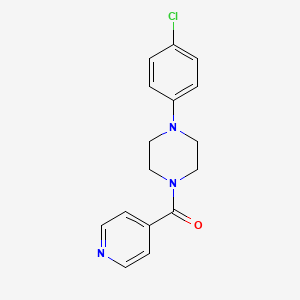


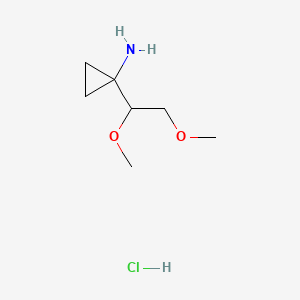


![Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13560240.png)
